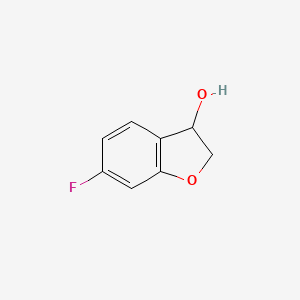
6-Fluoro-2,3-dihydro-1-benzofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2,3-dihydro-1-benzofuran-3-ol is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a fluorine atom at the 6th position and a hydroxyl group at the 3rd position of the dihydrobenzofuran ring makes this compound unique. It has garnered interest in various fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-dihydro-1-benzofuran-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with a fluorinated benzene derivative.
Cyclization: The key step involves the cyclization of the fluorinated benzene derivative to form the benzofuran ring. This can be achieved through various methods, including the use of Lewis acids or transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-2,3-dihydro-1-benzofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 6-Fluoro-2,3-dihydro-1-benzofuran-3-one.
Reduction: Formation of 6-Fluoro-2,3-dihydro-1-benzofuran.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Fluoro-2,3-dihydro-1-benzofuran-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of fluorinated benzofurans.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Medicine: Its derivatives may exhibit pharmacological properties, making it a subject of interest in medicinal chemistry.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2,3-dihydro-1-benzofuran-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-2,3-dihydro-1-benzofuran-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
6-Fluoro-2,3-dihydro-4H-1-benzothiopyran-4-one 1,1-dioxide: Contains a sulfur atom in place of the oxygen in the benzofuran ring.
6-Hydroxy-2,3-dihydrobenzofuran: Lacks the fluorine atom but has a similar hydroxyl group.
Uniqueness
6-Fluoro-2,3-dihydro-1-benzofuran-3-ol is unique due to the combination of the fluorine atom and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H7FO2 |
|---|---|
Peso molecular |
154.14 g/mol |
Nombre IUPAC |
6-fluoro-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C8H7FO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,10H,4H2 |
Clave InChI |
FATZIYNRYWWXOF-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(O1)C=C(C=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


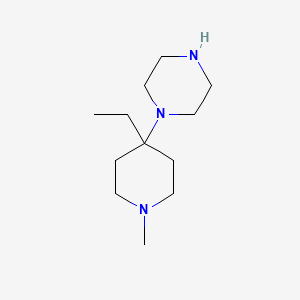
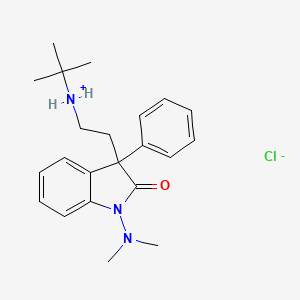
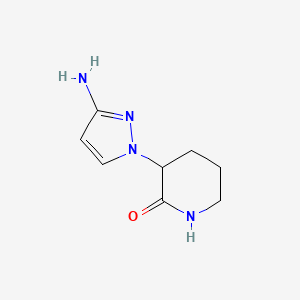
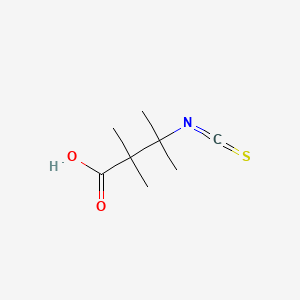
![2-Azabicyclo[2.2.1]heptane-5,6-diol](/img/structure/B15327594.png)
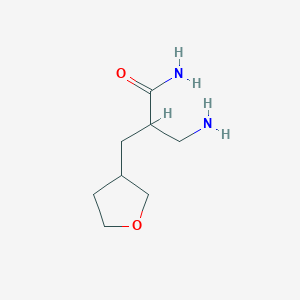
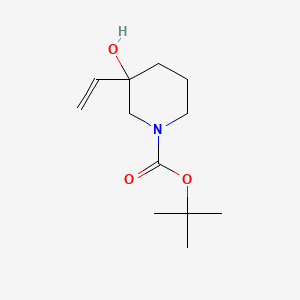
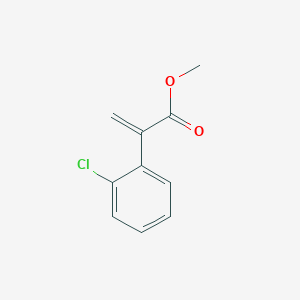
![4-[(2S,5S)-5-(4-aminophenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-yl]aniline](/img/structure/B15327636.png)
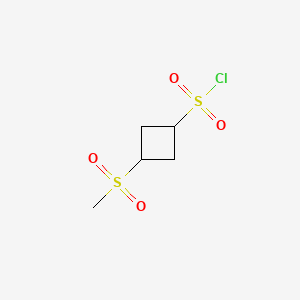
![Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B15327646.png)
![Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester](/img/structure/B15327656.png)


